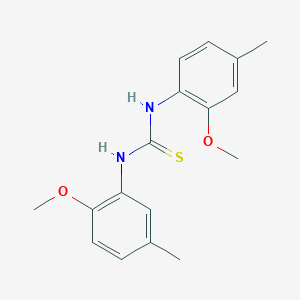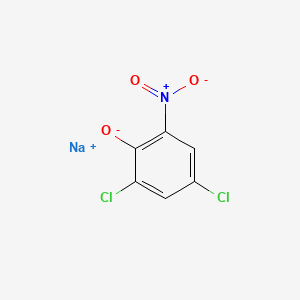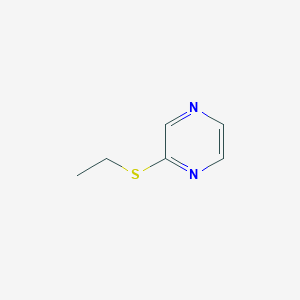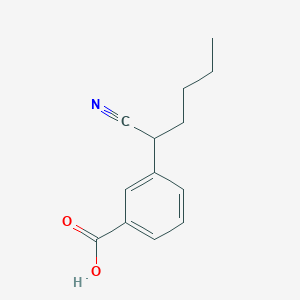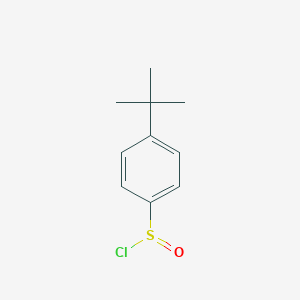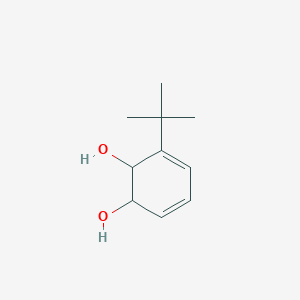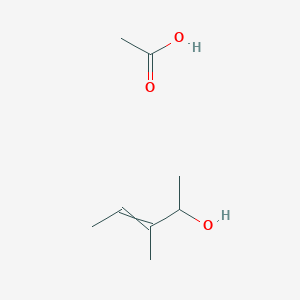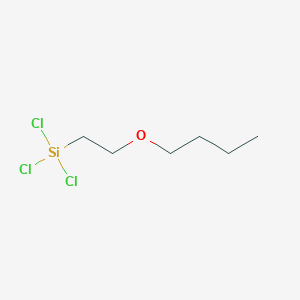![molecular formula C9H25NSi2 B14482954 Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- CAS No. 66417-55-8](/img/structure/B14482954.png)
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is a silicon-based compound with the molecular formula C7H19NSi. This compound is part of the silanamine family, which is characterized by the presence of silicon-nitrogen bonds. Silanamines are known for their unique chemical properties and are widely used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- typically involves the reaction of trimethylsilylamine with tert-butyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The reaction can be represented as follows:
(CH3)3SiNH2+(CH3)3CCl→(CH3)3SiN[(CH3)3C]+HCl
Industrial Production Methods
Industrial production of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The silicon-nitrogen bond can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include siloxanes, silanes, and various substituted silanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-based compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance materials such as silicones and resins.
Mechanism of Action
The mechanism of action of Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- involves the interaction of the silicon-nitrogen bond with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Silanamine, N,N’-methanetetraylbis[1,1,1-trimethyl-]
- Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-
Uniqueness
Silanamine, N-[(1,1-dimethylethyl)dimethylsilyl]-1,1,1-trimethyl- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity. This makes it distinct from other silanamines that lack such bulky substituents.
Properties
CAS No. |
66417-55-8 |
|---|---|
Molecular Formula |
C9H25NSi2 |
Molecular Weight |
203.47 g/mol |
IUPAC Name |
2-[dimethyl-(trimethylsilylamino)silyl]-2-methylpropane |
InChI |
InChI=1S/C9H25NSi2/c1-9(2,3)12(7,8)10-11(4,5)6/h10H,1-8H3 |
InChI Key |
GHKOOEXUBFSEIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
